1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

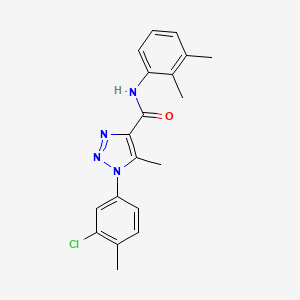

The compound 1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 890646-00-1) is a triazole-based carboxamide derivative with the molecular formula C₁₈H₁₇ClN₄O and a molecular weight of 340.81 g/mol . Its structure features:

- A 1H-1,2,3-triazole core substituted with a 5-methyl group.

- A 3-chloro-4-methylphenyl group at position 1 of the triazole ring.

- A 2,3-dimethylphenyl carboxamide substituent at position 2.

This compound’s synthesis likely follows a two-step protocol involving (i) formation of the triazole carboxylic acid intermediate and (ii) coupling with 2,3-dimethylaniline using coupling agents like EDCI/HOBt, as described for analogous compounds . Its physicochemical properties (e.g., solubility, stability) are influenced by the electron-withdrawing chlorine atom and lipophilic methyl groups, which enhance hydrophobic interactions.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-11-6-5-7-17(13(11)3)21-19(25)18-14(4)24(23-22-18)15-9-8-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUQQDHLKPSDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 902887-84-7) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize the available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures to the target compound possess cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays: Compounds structurally related to triazoles have demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines (e.g., MCF-7 and Jurkat cells) .

- Mechanism of Action: The anticancer activity is often attributed to the induction of apoptosis through the activation of caspases and modulation of p53 expression levels .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of triazole derivatives:

- In Vitro Studies: Triazoles have shown effectiveness against a range of pathogens, including bacteria and fungi, with varying degrees of potency. The presence of electron-withdrawing groups (like chlorine) enhances their antimicrobial activity .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory potential:

- Inflammation Models: In vivo models suggest that these compounds can reduce inflammatory markers and cytokine production, indicating a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their chemical structure. Key findings include:

- Substituent Effects: The presence of halogen atoms (e.g., chlorine) on the phenyl ring has been correlated with increased antiproliferative activity. Similarly, modifications at the 4-position of the triazole ring can enhance biological efficacy .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups (Cl) | Increased anticancer activity |

| Alkyl substitutions | Enhanced solubility and bioavailability |

Case Studies

Case Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various triazole derivatives on human cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the relevance of structural optimization in drug development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole moieties exhibit promising anticancer properties. Specifically, the compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study : In a study conducted by the National Cancer Institute (NCI), the compound demonstrated significant antitumor activity against human tumor cells. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at 15.72 µM, indicating a strong potential for further development as an anticancer agent .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. The compound's structural features suggest it may possess similar properties.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes preliminary findings on the antimicrobial efficacy of the compound, suggesting it could be a candidate for treating infections caused by resistant strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize its biological activity. Understanding the structure-activity relationship is crucial for enhancing its efficacy and reducing toxicity.

Synthesis Overview :

- Starting Materials : 3-chloro-4-methylphenyl and 2,3-dimethylphenyl derivatives.

- Reagents : Standard coupling agents and solvents are employed to facilitate the formation of the triazole ring.

- Yield : Typically yields around 70% after purification.

Toxicological Studies

Toxicological assessments are vital to determine the safety profile of new compounds. The compound has been subjected to various toxicity tests which reveal moderate toxicity levels.

Toxicity Data Summary :

- Acute Oral Toxicity : LD50 values indicate it is harmful if swallowed.

- Skin Irritation Potential : Moderate irritant effects observed in dermal studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole Carboxamides

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

describes derivatives with a 4-methylphenyl group at position 1 and varied N-substituents (e.g., aryl/alkyl amines). Key differences include:

- Reduced electron-withdrawing effects : The absence of a chlorine atom in the phenyl ring decreases polarity compared to the target compound.

- Lower molecular weights (~300–330 g/mol) due to simpler substituents.

- Synthetic yields : Reported yields for these derivatives are unspecified, but analogous EDCI/HOBt-mediated couplings in achieve 62–71% yields , suggesting comparable efficiency.

1-(2-Chlorophenyl)-5-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

This analog () replaces the 2,3-dimethylphenyl carboxamide with a 3-phenylisoxazol-5-ylmethyl group. Notable distinctions:

- Steric effects : The bulky isoxazole substituent may hinder rotational freedom, affecting binding kinetics in biological targets.

- Molecular weight : Higher (~380–400 g/mol) due to the isoxazole moiety.

1-[(3-Chloro-4-methoxyphenyl)carbamoyl]-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

highlights a derivative with dual chlorine substituents and a methoxy group . Key contrasts:

- Enhanced solubility : The methoxy group improves hydrophilicity relative to the target compound’s methyl groups.

- Bioactivity implications : Chlorine atoms at both the triazole phenyl and carboxamide aryl positions may amplify halogen-bonding interactions in target proteins.

Physicochemical and Spectroscopic Comparisons

Crystallographic and Computational Tools

Crystal structures of related compounds (e.g., derivatives) are refined using SHELXL () and visualized via WinGX/ORTEP (). These tools enable comparisons of:

- Conformational flexibility : The 2,3-dimethylphenyl group in the target compound may adopt distinct torsional angles versus bulkier substituents.

- Packing interactions : Chlorine atoms facilitate halogen bonding in crystal lattices, influencing solubility and crystallinity.

Q & A

Q. Advanced

- Single-Crystal X-ray Diffraction : Resolves atomic-level geometry, as applied to structurally similar triazoles in crystallography studies .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight within 2 ppm error.

- Multinuclear NMR (¹H/¹³C) : Assigns regiochemistry of substituents; compare chemical shifts with computational predictions (e.g., DFT) .

How should researchers address conflicting data in enzyme inhibition studies?

Advanced

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or compound purity:

- Standardization : Use validated enzyme activity assays (e.g., fluorescence-based) with internal controls.

- Purity Verification : Employ HPLC (≥95% purity) and LC-MS to rule out degradation products .

- Dose-Response Curves : Generate IC₅₀ values under consistent buffer conditions to enable cross-study comparisons.

What methodologies optimize reaction yields for scaled synthesis?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, temperature) to identify optimal conditions, as demonstrated in flow-chemistry protocols .

- Continuous-Flow Systems : Enhance reproducibility and reduce side reactions via controlled reagent mixing .

How can computational tools predict this compound’s binding modes?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with experimental data (e.g., mutagenesis studies).

- MD Simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to prioritize derivatives for synthesis .

What strategies resolve competing reaction pathways during synthesis?

Q. Advanced

- Kinetic Control : Lower reaction temperatures (0–25°C) to favor the desired pathway.

- Catalyst Screening : Test Pd or Cu catalysts for regioselective triazole formation, as seen in azide-alkyne cycloadditions .

How are derivatives designed to improve pharmacokinetic properties?

Q. Advanced

- LogP Reduction : Introduce polar groups (e.g., sulfonamides) to lower hydrophobicity.

- Metabolic Stability : Replace metabolically labile methyl groups with trifluoromethyl or cyclopropyl moieties, inspired by SAR studies of related triazoles .

What analytical workflows confirm purity in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.